(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl group, a hydrazone linkage, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE typically involves the following steps:
Formation of the Hydrazone Linkage: This can be achieved by reacting a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorinated Phenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a chlorine atom, which can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Butanamide Backbone: This can be achieved by reacting the intermediate compound with butanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of novel materials with unique properties.
Industrial Chemistry: Application as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-CHLORO-2-METHYLPHENYL)-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}PROPIONAMIDE
- **N-(3-CHLORO-2-METHYLPHENYL)-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}PENTANAMIDE
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C20H22ClN3O3 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(3E)-N-(3-chloro-2-methylphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-13-7-4-5-10-18(13)27-12-20(26)24-23-14(2)11-19(25)22-17-9-6-8-16(21)15(17)3/h4-10H,11-12H2,1-3H3,(H,22,25)(H,24,26)/b23-14+ |
InChI Key |
SXPWJEYWCGZVCJ-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C(=CC=C2)Cl)C |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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